Cas no 1107632-55-2 ((4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl)

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl is a chemically stable, small-molecule compound featuring a triazole-substituted phenyl scaffold with an amine functionality. The hydrochloride salt enhances solubility and handling properties, making it suitable for synthetic applications in medicinal chemistry and drug discovery. The triazole moiety offers potential for click chemistry modifications, while the primary amine allows for further derivatization, such as amide or imine formation. This compound is particularly valuable as a building block for designing biologically active molecules, including kinase inhibitors or antimicrobial agents. Its well-defined structure and reactivity profile support precise modifications in target-oriented synthesis. High-purity grades ensure reproducibility in research applications.
(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl structure
1107632-55-2 structure
Product Name:(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl
CAS No:1107632-55-2
MF:C9H11ClN4
MW:210.66343998909
MDL:MFCD28384796
CID:4560752
PubChem ID:69633171
Update Time:2025-06-23

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl Chemical and Physical Properties

Names and Identifiers

    • (4-(1H-1,2,3-TRIAZOL-1-YL)PHENYL)METHANAMINE HCL
    • (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanamine hydrochloride
    • [4-(triazol-1-yl)phenyl]methanamine;hydrochloride
    • W11759
    • MFCD28384796
    • EN300-6503801
    • [4-(Triazol-1-yl)phenyl]methanamine HCl
    • SCHEMBL6005235
    • CS-0039095
    • AKOS027255389
    • (4-(1H-1,2,3-Triazol-1-yl)phenyl)methanaminehydrochloride
    • Benzenemethanamine, 4-(1H-1,2,3-triazol-1-yl)-, hydrochloride (1:1)
    • AS-54981
    • [4-(1H-1,2,3-triazol-1-yl)phenyl]methanamine hydrochloride
    • Z2515203806
    • 1107632-55-2
    • DB-102267
    • (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl
    • MDL: MFCD28384796
    • Inchi: 1S/C9H10N4.ClH/c10-7-8-1-3-9(4-2-8)13-6-5-11-12-13;/h1-6H,7,10H2;1H
    • InChI Key: UNEHYEMYUJFBBU-UHFFFAOYSA-N
    • SMILES: Cl.N1(C=CN=N1)C1C=CC(CN)=CC=1

Computed Properties

  • Exact Mass: 210.0672241g/mol
  • Monoisotopic Mass: 210.0672241g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 56.7

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl Pricemore >>

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Additional information on (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine hcl

Introduction to (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl (CAS No. 1107632-55-2)

(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl is a significant compound in the realm of pharmaceutical chemistry, characterized by its unique structural and functional properties. This compound, identified by the CAS number 1107632-55-2, has garnered attention due to its potential applications in drug development and medicinal chemistry. The presence of a triazole ring and an amine group in its molecular structure contributes to its versatile reactivity and biological significance.

The compound's structure consists of a phenyl ring substituted with a (1H-1,2,3-triazol-1-yl) moiety and an amine functional group, which is further protonated to form the hydrochloride salt. This salt form enhances the solubility and stability of the compound, making it more suitable for various chemical and biological studies. The triazole ring is particularly noteworthy, as it is a common pharmacophore in many bioactive molecules, known for its ability to interact with biological targets and modulate physiological processes.

In recent years, there has been a growing interest in exploring the pharmacological properties of compounds containing triazole moieties. The triazole ring is known for its stability and ability to participate in hydrogen bonding, which makes it an excellent candidate for drug design. (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl represents a promising scaffold for developing new therapeutic agents. Its unique structural features suggest potential applications in the treatment of various diseases, including inflammatory disorders and infectious diseases.

One of the most compelling aspects of this compound is its potential as a precursor in the synthesis of more complex molecules. The amine group can be further functionalized through various chemical reactions, such as acylation or alkylation, to create derivatives with enhanced biological activity. This flexibility makes (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl a valuable tool in medicinal chemistry research.

Recent studies have highlighted the importance of understanding the interactions between small molecules and biological targets at a molecular level. Computational methods, such as molecular docking and simulations, have been instrumental in predicting the binding affinity and mode of action of drug candidates. (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl has been subjected to such analyses to evaluate its potential as a lead compound. These studies have revealed promising interactions with enzymes and receptors involved in key metabolic pathways.

The synthesis of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The process typically begins with the preparation of the triazole ring through cycloaddition reactions between organic azides and alkynes. Subsequent steps involve functionalization of the phenyl ring and introduction of the amine group. The final step involves protonation to form the hydrochloride salt.

The hydrochloride salt form of this compound offers several advantages over its free base form. Increased solubility in aqueous solutions allows for easier formulation into pharmaceutical products. Additionally, the salt form enhances stability during storage and transportation, which is crucial for maintaining the integrity of active pharmaceutical ingredients.

From a regulatory perspective, (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl must comply with stringent guidelines set forth by pharmaceutical regulatory agencies. These guidelines ensure that all aspects of drug development are conducted safely and effectively. Preclinical studies are essential to evaluate the compound's safety profile and pharmacokinetic properties before it can be tested in human subjects.

The potential applications of (4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl extend beyond traditional pharmaceutical uses. Researchers are exploring its utility in agrochemicals and specialty chemicals where its unique properties could provide novel solutions to existing challenges. The compound's ability to act as a building block for more complex molecules makes it a versatile candidate for interdisciplinary research.

In conclusion,(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl is a multifaceted compound with significant potential in pharmaceutical chemistry. Its structural features and functional properties make it an attractive candidate for drug development and other chemical applications. As research continues to uncover new uses for this compound,(4-(1H-1,2,3-Triazol-1-YL)phenyl)methanamine HCl is poised to play a crucial role in advancing scientific knowledge and innovation.

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